2'-Deoxy-N-phenyladenosine
Description
2'-Deoxy-N-phenyladenosine is a modified nucleoside derivative in which the exocyclic amino group (N6) of adenine is substituted with a phenyl group. Such compounds are pivotal for studying ribosomal mechanisms, atomic mutagenesis, and functional nucleic acid modifications. The phenyl substitution likely enhances steric bulk and alters electronic properties compared to natural adenosine, impacting base pairing and stability in oligonucleotide sequences.
Properties
CAS No. |
37109-91-4 |
|---|---|
Molecular Formula |
C16H17N5O3 |
Molecular Weight |
327.34 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(6-anilinopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C16H17N5O3/c22-7-12-11(23)6-13(24-12)21-9-19-14-15(17-8-18-16(14)21)20-10-4-2-1-3-5-10/h1-5,8-9,11-13,22-23H,6-7H2,(H,17,18,20)/t11-,12+,13+/m0/s1 |
InChI Key |
LMHFFSQJPBXLLK-YNEHKIRRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4=CC=CC=C4)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC4=CC=CC=C4)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-2-(Hydroxymethyl)-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is synthesized through a cyclization reaction involving a suitable diol precursor.
Introduction of the Purine Moiety: The purine base is introduced via a glycosylation reaction, where the purine derivative reacts with the tetrahydrofuran ring.
Phenylamino Substitution: The phenylamino group is introduced through a nucleophilic substitution reaction, where an appropriate phenylamine reacts with the purine derivative.
Industrial Production Methods
Industrial production of (2R,3S,5R)-2-(Hydroxymethyl)-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol involves optimizing the synthetic route for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst conditions are optimized to maximize yield and purity.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5R)-2-(Hydroxymethyl)-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions to modify the purine ring or the phenylamino group.
Substitution: The phenylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.
Major Products
Oxidation Products: Aldehyde and carboxylic acid derivatives.
Reduction Products: Modified purine rings and phenylamino groups.
Substitution Products: Compounds with different functional groups replacing the phenylamino group.
Scientific Research Applications
(2R,3S,5R)-2-(Hydroxymethyl)-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and RNA.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-2-(Hydroxymethyl)-5-(6-(phenylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid synthesis, thereby disrupting the normal function of these enzymes and leading to cell death.
Comparison with Similar Compounds
Key Observations:
- Protection Group Utility: The 5'-O-DMT group (in isobutyryl and phenoxyacetyl derivatives) facilitates solid-phase synthesis by enabling selective deprotection . In contrast, the phenyl group in 2'-Deoxy-N-phenyladenosine may serve as a permanent modification rather than a transient protecting group, necessitating milder deprotection conditions compared to phthaloyl analogs .
- Substituent Impact: Phenoxyacetyl and isobutyryl groups enhance lipophilicity, improving membrane permeability in drug candidates . The phenyl group in 2'-Deoxy-N-phenyladenosine may similarly influence pharmacokinetics but could hinder Watson-Crick pairing due to steric hindrance.
- Base Pairing: N6-dimethylation (as in N6,N6-dimethyl-2'-deoxyadenosine) disrupts canonical hydrogen bonding, making it useful for probing methylation-dependent biological processes .
Research Implications
2'-Deoxy-N-phenyladenosine’s phenyl modification positions it as a tool for exploring non-canonical nucleic acid interactions, such as G-quadruplex stabilization or ribosomal peptide bond catalysis . Its comparison with DMT-protected analogs underscores the trade-off between synthetic efficiency and functional versatility in drug development.
Biological Activity
2'-Deoxy-N-phenyladenosine (dPheA) is a nucleoside analogue that has garnered attention for its diverse biological activities, particularly in the fields of antiviral research and cellular signaling. This article delves into the various aspects of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Overview of 2'-Deoxy-N-phenyladenosine
2'-Deoxy-N-phenyladenosine is a modified adenosine compound where the ribose sugar is replaced with a deoxyribose and the adenine base is substituted with a phenyl group. This structural modification influences its interaction with biological targets, enhancing its pharmacological profile.
Antiviral Properties
One of the most significant biological activities of dPheA is its antiviral potential. Studies have shown that dPheA exhibits inhibitory effects against various viruses by interfering with their replication processes. For instance, it has been reported to inhibit the replication of certain strains of viruses, demonstrating promise as a candidate for antiviral drug development.
The mechanisms through which dPheA exerts its biological effects include:
- Inhibition of Viral Enzymes : dPheA may act as a competitive inhibitor for viral polymerases, disrupting nucleotide incorporation during viral RNA synthesis.
- Modulation of Cellular Signaling : It has been observed that dPheA can influence intracellular signaling pathways, particularly those involving cyclic AMP (cAMP) and protein kinase A (PKA) pathways. This modulation can lead to altered secretion of neuropeptides such as neurotensin, which plays roles in gastrointestinal function and inflammation .
Case Studies and Experimental Evidence
- Neurotensin Secretion Study : Research indicated that dPheA could stimulate neurotensin secretion through cAMP-mediated pathways. In experiments involving BON cells (a neuroendocrine cell line), dPheA was shown to enhance NT release in a dose-dependent manner, suggesting its potential role in neuropeptide regulation .
- Antiviral Activity Assessment : In vitro studies demonstrated that dPheA effectively reduced viral loads in infected cell cultures. Specific assays revealed that it could lower the replication rates of RNA viruses, supporting its candidacy for further development as an antiviral agent.
Data Summary
The following table summarizes key findings related to the biological activities of 2'-Deoxy-N-phenyladenosine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
